N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1008690-48-9
VCID: VC21390858
InChI: InChI=1S/C21H23ClN2O3/c1-13-11-14(2)20-18(12-13)19(23-15(3)25)21(26)24(20)9-4-10-27-17-7-5-16(22)6-8-17/h5-8,11-12,19H,4,9-10H2,1-3H3,(H,23,25)
SMILES: CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=C(C=C3)Cl)NC(=O)C)C
Molecular Formula: C21H23ClN2O3
Molecular Weight: 386.9g/mol

N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide

CAS No.: 1008690-48-9

Cat. No.: VC21390858

Molecular Formula: C21H23ClN2O3

Molecular Weight: 386.9g/mol

* For research use only. Not for human or veterinary use.

N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide - 1008690-48-9

Specification

CAS No. 1008690-48-9
Molecular Formula C21H23ClN2O3
Molecular Weight 386.9g/mol
IUPAC Name N-[1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-3H-indol-3-yl]acetamide
Standard InChI InChI=1S/C21H23ClN2O3/c1-13-11-14(2)20-18(12-13)19(23-15(3)25)21(26)24(20)9-4-10-27-17-7-5-16(22)6-8-17/h5-8,11-12,19H,4,9-10H2,1-3H3,(H,23,25)
Standard InChI Key HHCDMDHLPWYYFM-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=C(C=C3)Cl)NC(=O)C)C
Canonical SMILES CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=C(C=C3)Cl)NC(=O)C)C

Introduction

N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a complex organic compound with a molecular formula of C21H23ClN2O3 and a molecular weight of 386.9 g/mol . This compound belongs to the indole class, which is known for its diverse biological activities, including anti-inflammatory properties.

Potential Biological Activities

Indole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Given its structural features, N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide may exhibit similar activities. Specifically, its anti-inflammatory potential is highlighted by related indole compounds.

Synthesis and Chemical Reactions

While specific synthesis details for this compound are not readily available, indole derivatives are typically synthesized through various methods, including the Fisher indole synthesis or the Leimgruber-Batcho synthesis. The presence of the chlorophenoxy group suggests that it could be introduced through a nucleophilic substitution reaction involving a chlorophenol derivative.

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